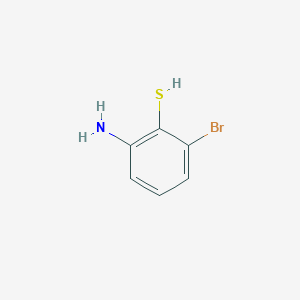

2-Amino-6-bromobenzenethiol

Description

Significance of Aryl Thiols and Aminoaryl Systems in Contemporary Organic Synthesis

Aryl thiols, or thiophenols, and their derivatives are crucial building blocks in the synthesis of a multitude of organic compounds. wikipedia.org The thiol group (-SH) is a versatile functional group, known for its nucleophilicity and its ability to form stable bonds with carbon and various metals. wikipedia.org This reactivity makes aryl thiols indispensable in the construction of thioethers, which are prevalent in many biologically active molecules and pharmaceutical agents. mdpi.com The development of transition-metal-catalyzed cross-coupling reactions has further expanded the utility of aryl thiols, enabling the formation of carbon-sulfur bonds with high efficiency and selectivity. beilstein-journals.org

Similarly, aminoaryl systems, which contain an amino group attached to an aromatic ring, are of paramount importance in medicinal chemistry and drug discovery. asianpubs.org The amino group can act as a hydrogen bond donor and acceptor, influencing the binding of molecules to biological targets. nih.gov Furthermore, aminoaryl moieties are key components in a wide range of pharmaceuticals, including anticancer and anti-inflammatory agents. asianpubs.orgrsc.org The presence of both an amino and a thiol group on a benzene (B151609) ring, as seen in aminobenzenethiols, creates a bifunctional scaffold that is highly valuable for the synthesis of heterocyclic compounds like benzothiazoles, which exhibit diverse pharmacological properties. ekb.eg

Overview of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring. iloencyclopaedia.org The introduction of a halogen atom can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Halogenation can enhance the reactivity of an aromatic ring, making it a valuable intermediate for subsequent chemical transformations. numberanalytics.com For instance, the carbon-halogen bond can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules. researchgate.netacs.org

In medicinal chemistry, halogenation is a widely used strategy to improve the efficacy and pharmacokinetic profile of drug candidates. mdpi.com Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The use of halogenated compounds extends to materials science, where they are employed in the synthesis of polymers, dyes, and flame retardants. iloencyclopaedia.orgnumberanalytics.com The synthesis of these important compounds is often achieved through electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the benzene ring.

Structural Context of 2-Amino-6-bromobenzenethiol within Substituted Benzenethiol (B1682325) Derivatives

This compound is a substituted benzenethiol derivative, a class of compounds that has been the subject of various chemical studies. nih.govresearchgate.net Its structure is characterized by a benzene ring substituted with three distinct functional groups: an amino group (-NH2) at position 2, a bromine atom (-Br) at position 6, and a thiol group (-SH). This specific arrangement of substituents gives the molecule a unique set of properties and reactivity.

The ortho-relationship between the amino and thiol groups is particularly significant, as it facilitates the formation of fused heterocyclic systems. For example, condensation reactions of 2-aminothiophenols with various electrophiles are a common method for synthesizing benzothiazoles. ekb.eg The presence of the bromine atom at the adjacent position (position 6) introduces another layer of functionality. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for further molecular diversification. researchgate.net The steric and electronic effects of the bromine atom can also influence the reactivity of the neighboring amino and thiol groups.

Current Research Landscape and Underexplored Avenues Pertaining to this compound

While the synthesis and reactivity of aminobenzenethiols and brominated aromatic compounds have been independently studied, the specific compound this compound remains a relatively underexplored area of research. Current research on similar compounds, such as 2-amino-4-bromobenzenethiol, indicates their utility in the synthesis of benzothiazine and benzothiazolylalkylphthalazineacetic acid derivatives. chemicalbook.com Additionally, methods for the synthesis of ortho-bromobenzenethiol equivalents via aryne intermediates have been developed, highlighting the interest in this class of compounds. nih.govacs.org

However, a comprehensive investigation into the unique reactivity and potential applications of this compound is lacking. Future research could focus on several key areas:

Development of novel synthetic routes: Exploring more efficient and scalable methods for the synthesis of this compound would be highly beneficial.

Exploration of its reactivity: A systematic study of its participation in various organic reactions, including cyclization, cross-coupling, and derivatization reactions, could uncover new synthetic methodologies.

Synthesis of novel heterocyclic systems: Leveraging the unique trifunctional nature of the molecule to construct novel and complex heterocyclic scaffolds with potential biological activity.

Applications in materials science: Investigating its potential as a monomer or building block for the synthesis of functional polymers or organic materials.

By systematically exploring these avenues, the full potential of this compound as a versatile tool in organic synthesis can be realized.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6BrNS | nih.gov |

| Molecular Weight | 204.09 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 23451-95-8 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKDKXYKTCNBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of 2 Amino 6 Bromobenzenethiol

Transformations Involving the Thiol (-SH) Functional Group

The thiol group is a key center of reactivity in 2-Amino-6-bromobenzenethiol, readily participating in oxidation and carbon-sulfur bond-forming reactions.

Oxidative Coupling Reactions Leading to Disulfides

The thiol group of this compound is susceptible to oxidation, which commonly results in the formation of a disulfide-linked dimer, 1,2-bis(2-amino-6-bromophenyl) disulfane. This oxidative coupling is a fundamental transformation for this class of compounds. Various oxidizing agents and conditions can be employed to achieve this transformation. For instance, aerobic oxidation catalyzed by a polyether amine has been shown to be an efficient method for the synthesis of disulfides from thiophenols. mdpi.com This reaction proceeds with high yields and is considered environmentally benign as it uses molecular oxygen as the terminal oxidant. mdpi.com

Another approach involves the use of iodine as a catalyst for the aerobic oxidative coupling of thiols. This method is cost-effective and tolerates a wide range of functional groups. nih.gov For example, 2-bromobenzenethiol can be oxidized to 1,2-bis(2-bromophenyl)disulfane in high yield using iodine under an oxygen atmosphere. nih.gov The formation of disulfides is often a preliminary step in the synthesis of more complex heterocyclic systems. For example, the synthesis of 4H-1,4-benzothiazines can proceed through the initial oxidation of 2-aminobenzenethiols to their corresponding disulfides, which then undergo condensation with β-dicarbonyl compounds. cuestionesdefisioterapia.com

Interactive Data Table: Oxidative Coupling of Substituted Thiols

| Thiol Substrate | Oxidizing System | Product | Yield (%) | Reference |

| 2-Bromobenzenethiol | Polyether amine/O₂ | 1,2-Bis(2-bromophenyl)disulfane | 99 | mdpi.com |

| 2-Bromobenzenethiol | I₂/O₂ | 1,2-Bis(2-bromophenyl)disulfane | 95 | nih.gov |

| Thiophenols (various) | Polyether amine/O₂ | Corresponding Disulfides | >96 | mdpi.com |

| 2-Amino-thiophenol | Visible light/Air | 2,2'-Disulfanediyldianiline | 82 | semanticscholar.org |

C–S Bond Construction for Thioether and Sulfide (B99878) Linkages

The thiol group of this compound can also undergo C-S bond formation to yield thioethers (sulfides). These reactions are pivotal for the construction of various sulfur-containing scaffolds. One common method involves the reaction of the thiolate, generated by treating the thiol with a base, with an electrophilic carbon source such as an alkyl halide or an activated aryl halide.

Aryl thioethers can be synthesized through the coupling of thiols with aryl halides, often catalyzed by transition metals like palladium or copper. rsc.orgresearchgate.net For instance, the palladium-catalyzed coupling of 2-bromothiophenol (B30966) with aryl iodides can be used to form diaryl sulfides. acs.org This transformation is a key step in the synthesis of phenothiazines, where a diaryl sulfide is formed and then undergoes intramolecular cyclization. acs.orgacs.org The reactivity of the thiol allows for its participation in one-pot, multi-component reactions. For example, a three-component reaction involving 2-bromothiophenol, a primary amine, and 1-bromo-2-iodobenzene (B155775) can be used to synthesize N-substituted phenothiazines. researchgate.net In this process, the initial C-S bond formation is followed by C-N bond formation. acs.org

Reactions of the Amino (-NH₂) Functional Group

The amino group in this compound provides a site for nucleophilic attack and is crucial for the construction of nitrogen-containing heterocyclic rings.

Nucleophilic Reactivity in Condensation and Cyclization Processes

The amino group exhibits nucleophilic character and can participate in condensation reactions with various electrophiles. A common reaction involves the condensation of 2-aminobenzenethiols with carbonyl compounds, such as aldehydes, ketones, and carboxylic acids, to form Schiff bases or amides, which can then undergo further cyclization. nih.govyoutube.com For example, the condensation of 2-aminothiophenols with β-diketones or β-ketoesters is a widely used method for the synthesis of 4H-1,4-benzothiazines. cuestionesdefisioterapia.comnih.govclockss.org This reaction is often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as an oxidant to facilitate the cyclization step. cuestionesdefisioterapia.comclockss.org The reaction between diacetyl and primary alkylamines can lead to the formation of iminobenzoquinones and diiminobenzoquinones, showcasing the condensation reactivity of the amino group. nih.govmdpi.com

Cyclization Pathways to Form Heterocyclic Systems (e.g., Benzothiazoles, Benzothiazines, Phenothiazines)

The presence of both the amino and thiol groups in a 1,2-relationship on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of a variety of fused heterocyclic systems.

Benzothiazoles: The condensation of 2-aminobenzenethiols with aldehydes, carboxylic acids, or their derivatives is a primary route to 2-substituted benzothiazoles. nih.govorganic-chemistry.orgresearchgate.netindexcopernicus.com For instance, the reaction with aldehydes can be promoted by an oxidizing agent to facilitate the cyclization. nih.gov Another method involves the reaction of 2-aminobenzenethiols with β-diketones under acidic conditions to yield 2-substituted benzothiazoles. organic-chemistry.org The cyclization can also be achieved by reacting 2-aminothiophenols with thiourea (B124793) derivatives. vulcanchem.com

Benzothiazines: 1,4-Benzothiazines are commonly synthesized through the oxidative cyclocondensation of 2-aminobenzenethiols with α-haloketones, α-haloesters, or β-dicarbonyl compounds. nih.govclockss.orgrasayanjournal.co.inasianpubs.org The reaction with β-diketones in the presence of an oxidant like DMSO leads to the formation of 4H-1,4-benzothiazines. cuestionesdefisioterapia.comnih.govclockss.org The mechanism involves the initial oxidation of the thiol to a disulfide, followed by condensation with the dicarbonyl compound and subsequent cyclization. cuestionesdefisioterapia.com

Phenothiazines: The synthesis of phenothiazines often involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted o-halonitrobenzene in a process known as the Smiles rearrangement. nih.govtandfonline.comchesci.comlookchem.com This reaction typically proceeds by the initial formation of a 2-amino-2'-nitrodiphenylsulfide, which then undergoes intramolecular cyclization. tandfonline.com Alternatively, phenothiazines can be synthesized through the palladium-catalyzed coupling of 2-bromothiophenol with a primary amine and 1-bromo-2-iodobenzene in a one-pot reaction. acs.orgresearchgate.net A transition-metal-free approach has also been developed, utilizing the reaction of 2-aminobenzenethiols with cyclohexanones. rsc.org

Interactive Data Table: Synthesis of Heterocyclic Systems from 2-Aminobenzenethiol Derivatives

| Heterocyclic System | Reactants | Key Reaction Type | Reference |

| Benzothiazoles | 2-Aminobenzenethiol, Aldehydes | Condensation/Cyclization | nih.gov |

| Benzothiazoles | 2-Aminobenzenethiol, β-Diketones | Condensation/Cyclization | organic-chemistry.org |

| 4H-1,4-Benzothiazines | 2-Aminobenzenethiol, β-Diketones/β-Ketoesters | Oxidative Cyclocondensation | nih.govclockss.org |

| Phenothiazines | 2-Aminobenzenethiol, o-Halonitrobenzene | Smiles Rearrangement | tandfonline.comchesci.com |

| Phenothiazines | 2-Aminobenzenethiol, Cyclohexanones | Transition-Metal-Free Cyclization | rsc.org |

| N-Substituted Phenothiazines | 2-Bromothiophenol, Primary Amine, 1-Bromo-2-iodobenzene | Pd-catalyzed Multicomponent Reaction | acs.orgresearchgate.net |

Reactivity of the Aryl Bromide Moiety

The bromine atom on the aromatic ring of this compound introduces another dimension to its reactivity, primarily through its participation in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the bromine atom can influence the reactivity of the other functional groups. core.ac.uk

The aryl bromide can undergo nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong nucleophiles and/or harsh reaction conditions, or activation by other electron-withdrawing groups on the ring. core.ac.uk More commonly, the aryl bromide is utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions. beilstein-journals.orgchimia.ch These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the position of the bromine atom. For example, the Buchwald-Hartwig amination can be used to introduce an amine substituent by reacting the aryl bromide with an amine in the presence of a palladium catalyst. nih.gov Similarly, the Suzuki coupling allows for the formation of a new C-C bond by reacting the aryl bromide with a boronic acid derivative. These cross-coupling reactions are powerful tools for the further derivatization of the this compound scaffold, enabling the synthesis of a wide array of complex molecules. The bromine atom's presence is also a key feature in the synthesis of certain phenothiazine (B1677639) derivatives, where it can be involved in cyclization steps. acs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig)

The bromine substituent on the aromatic ring of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction enables the formation of a new C-C bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Given the structure of this compound, a Suzuki coupling would typically yield a substituted 2-aminobenzenethiol derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be adapted for substrates with sensitive functional groups.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. In the context of this compound, this reaction can proceed in two ways. An intermolecular reaction could occur where an external amine displaces the bromine atom. More significantly, the compound's structure is ideally suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, derivatives of this compound are key precursors in the synthesis of phenothiazines, an important class of heterocyclic compounds. A common strategy involves an initial S-arylation followed by an intramolecular Buchwald-Hartwig C-N coupling to construct the phenothiazine core. Jørgensen and co-workers developed a one-pot, three-component synthesis of N-alkyl- and N-arylphenothiazines starting from 2-bromothiophenol, a primary amine, and a 1-bromo-2-iodobenzene, which proceeds through sequential C-S bond formation and two C-N bond-forming steps.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃, Ba(OH)₂ | Toluene, Dioxane, DME, Water | |

| Buchwald-Hartwig Amination (Intermolecular) | Amine (R-NH₂) | Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | |

| Phenothiazine Synthesis (Intramolecular Buchwald-Hartwig) | Pre-formed S-aryl intermediate | Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | |

| Phenothiazine Synthesis (Ullmann-Goldberg) | Pre-formed S-aryl intermediate | CuI / DMEDA | K₂CO₃ | DMF |

Investigations into Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is another pathway for the derivatization of aryl halides. This reaction involves the attack of a nucleophile on the carbon atom bearing the halogen, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. However, the feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring.

For SNAr to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the benzene ring is substituted with an amino group (-NH₂) and a thiol group (-SH), both of which are electron-donating groups by resonance. These substituents increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, this compound is generally not expected to undergo SNAr reactions under standard conditions. While reactions with very powerful nucleophiles or under harsh conditions (high temperature and pressure) might force a substitution, transition metal-catalyzed cross-coupling reactions are the overwhelmingly preferred method for functionalizing the C-Br bond in such electron-rich systems due to their higher efficiency and milder reaction conditions.

Chemoselectivity in Reactions Involving Multiple Reactive Sites of this compound

A key challenge and opportunity in the chemistry of this compound lies in controlling the chemoselectivity of its reactions. The molecule possesses three distinct reactive sites:

The Thiol Group (-SH): A soft, highly nucleophilic site, prone to S-alkylation, S-arylation, and oxidation to form disulfides.

The Amino Group (-NH₂): A harder, nucleophilic site that can undergo N-acylation and N-arylation.

The Carbon-Bromine Bond (C-Br): An electrophilic site at the carbon atom, susceptible to oxidative addition by transition metal catalysts.

Achieving selectivity requires careful tuning of reaction conditions, reagents, and catalytic systems. The synthesis of phenothiazines from 2-bromobenzenethiol derivatives provides an excellent illustration of this principle. In a multi-step synthesis, one can exploit the high nucleophilicity of the thiol group for an initial S-arylation reaction. The resulting diaryl sulfide can then undergo an intramolecular C-N bond formation via Buchwald-Hartwig or Ullmann-type coupling to form the tricyclic phenothiazine core.

The relative reactivity can be ordered as follows: the thiol is generally the most nucleophilic site, followed by the amino group. The C-Br bond's reactivity is primarily accessed through catalysis. This hierarchy allows for selective reactions. For example, under basic conditions without a metal catalyst, a simple alkyl halide would preferentially react with the thiol group. The chemoselective oxidation of the thiol to a disulfide can also be achieved using specific catalysts, leaving the amino and bromo groups untouched.

Protecting group strategies are also instrumental. The thiol or amino group can be temporarily blocked (e.g., acylation of the amine) to direct reactivity towards the C-Br bond for a cross-coupling reaction. The protecting group can then be removed in a subsequent step. This controlled, stepwise approach is fundamental to building complex molecular architectures from this trifunctional building block.

| Reactive Site Targeted | Reaction Type | Typical Reagents/Conditions | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| Thiol (-SH) | S-Arylation (Ullmann Coupling) | Aryl Iodide, CuI, Base (e.g., K₂CO₃) | Diaryl Sulfide | |

| Thiol (-SH) | Oxidation | Aerobic, Sm-OC catalyst, Heat | Disulfide | |

| Amino (-NH₂) | N-Acylation | Acetyl Chloride, Base (e.g., Pyridine) | Amide | |

| Bromo (C-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base (Thiol/Amine protected) | C-C Coupled Biaryl | |

| All three sites (Tandem Reaction) | Phenothiazine Synthesis | Primary Amine, 1-bromo-2-iodobenzene, Pd Catalyst, Base | N-Substituted Phenothiazine |

Applications in Advanced Organic Synthesis and Catalysis

2-Amino-6-bromobenzenethiol as a Versatile Building Block for Complex Molecules

The strategic placement of the amino, thiol, and bromo functionalities allows for a range of chemical transformations, positioning this compound as a key starting material for intricate organic structures. These reactions often leverage the nucleophilicity of the sulfur and nitrogen atoms and the ability of the carbon-bromine bond to participate in cross-coupling reactions.

This compound is an exemplary building block for the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen. The vicinal amino and thiol groups are perfectly poised for cyclization reactions with suitable electrophilic partners. This reactivity is fundamental to the construction of benzothiazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. rjpbcs.com For instance, the reaction of 2-aminothiophenols with carbon dioxide, catalyzed by an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can yield benzothiazolones. mdpi.com The bromine substituent on the ring provides a reactive handle for further molecular diversification through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups.

Furthermore, this precursor is instrumental in forming seven-membered heterocyclic systems like 1,5-benzothiazepanes. researchgate.net These structures are typically synthesized through the condensation of a 2-aminothiophenol (B119425) derivative with an α,β-unsaturated carbonyl compound or a related 1,3-dielectrophile. researchgate.net The resulting benzothiazepane core is found in several pharmacologically important molecules. researchgate.net The presence of the bromine atom on the this compound starting material allows for the generation of a library of novel derivatives, where the properties of the final molecule can be fine-tuned by modifying the substituent at this position.

Table 1: Synthesis of Heterocyclic Scaffolds from Aminothiophenol Derivatives

| Heterocyclic Scaffold | Reagents/Conditions | Role of this compound |

|---|---|---|

| Benzothiazolones | CO₂, Organic Base (e.g., DBN) | Provides the core aniline-thiol structure for cyclocarbonylation. mdpi.com |

| Substituted Benzothiazoles | Cyclization with various electrophiles (e.g., aldehydes, acid chlorides) | The amino and thiol groups undergo condensation and cyclization. rjpbcs.com |

| 1,5-Benzothiazepanes | Condensation with α,β-unsaturated ketones or esters | The amino group attacks the β-position and the thiol group attacks the carbonyl carbon. researchgate.net |

Beyond common heterocycles, this compound serves as a key intermediate for more complex, polycyclic sulfur-containing architectures. The ortho-bromothiophenol motif is particularly valuable for synthesizing molecules like phenothiazines and thianthrenes. nih.gov These organosulfur skeletons are of significant interest in materials science and medicinal chemistry. nih.gov

The synthesis of these advanced architectures often involves sequential or one-pot multi-component reactions. For example, palladium-catalyzed reactions can be used to couple the thiol group with an appropriate partner, followed by an intramolecular C-N bond formation involving the amino group to construct the phenothiazine (B1677639) tricycle. acs.org Alternatively, recent developments in aryne chemistry have demonstrated methods to generate ortho-bromobenzenethiol equivalents in situ, which then react to form diverse organosulfur compounds. nih.govresearchgate.net The use of a pre-functionalized building block like this compound provides a direct and controlled route to these complex structures, avoiding issues with regioselectivity that can arise when attempting to functionalize a simpler aniline (B41778) or thiophenol precursor. acs.org

Table 2: Advanced Sulfur-Containing Architectures from o-Bromobenzenethiol Equivalents

| Target Architecture | Synthetic Strategy | Key Feature of Precursor |

|---|---|---|

| Phenothiazines | Palladium-catalyzed thioetherification followed by intramolecular amination. acs.org | The o-bromothiophenol unit allows for sequential C-S and C-N bond formations. |

| Thianthrenes | Dimerization or coupling reactions involving aryne intermediates derived from o-bromothiophenol equivalents. nih.gov | The thiol and bromide functionalities are crucial for the construction of the dithiane ring system. |

| Functionalized Organosulfurs | Transformations of aryl xanthates prepared from aryne bromothiolation. nih.gov | Serves as a stable and versatile equivalent of the reactive o-bromobenzenethiol. nih.gov |

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Exploration of this compound in Catalytic Systems

The inherent functionalities of this compound suggest its potential utility not just as a structural component, but also as an active participant in catalytic processes. Both transition metal catalysis and organocatalysis offer avenues for exploring the catalytic applications of this molecule and its derivatives.

The amino and thiol groups in this compound can act as a bidentate N,S-ligand, capable of coordinating with various transition metals such as palladium, copper, nickel, and rhodium. orientjchem.orgtcichemicals.com Such ligands are crucial in catalysis as they can stabilize the metal center and modulate its reactivity and selectivity. tcichemicals.com The electronic properties of the ligand are influenced by the substituents on the aromatic ring; the bromine atom, being an electron-withdrawing group, can affect the electron density at the metal center, thereby influencing the catalytic cycle, for instance, by promoting reductive elimination steps.

While specific applications of this compound as a ligand are an emerging area of research, its structural motifs are found in ligands used for a variety of important transformations. For example, N,S-bidentate ligands are employed in cross-coupling reactions, hydrogenations, and cyclizations. tcichemicals.commdpi.com The ability of the amino group to participate in hydrogen bonding could also play a role in substrate recognition and stereocontrol in asymmetric catalysis, a strategy that has been successfully employed with other ligand types. mdpi.com The synthesis of chiral derivatives of this compound could therefore lead to new classes of ligands for enantioselective transition metal catalysis.

Table 3: Potential Applications in Transition Metal-Mediated Catalysis

| Catalytic Reaction | Potential Role of this compound Ligand | Relevant Metal |

|---|---|---|

| Cross-Coupling Reactions | As a stabilizing N,S-bidentate ligand to control reactivity and catalyst lifetime. tcichemicals.commit.edu | Palladium, Nickel |

| Asymmetric Hydrogenation | A chiral version could provide stereochemical control through coordination. | Rhodium, Iridium |

| Aerobic Oxidation | Coordination to a metal like copper could facilitate electron transfer in oxidation processes. acs.org | Copper |

| C-H Functionalization | Directing group capability via coordination of the N or S atom to the metal center. | Palladium, Rhodium |

The primary amino group in this compound is a key functional group in the field of organocatalysis. beilstein-journals.org Aminocatalysis, which utilizes small organic molecules containing amine functionalities, is a powerful tool for constructing chemical bonds. The amino group can react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions, which are key intermediates in a wide array of transformations, including Michael additions and aldol (B89426) reactions.

The potential for this compound to act as an organocatalyst lies in the reactivity of its primary amine. Furthermore, the thiol group could engage in hydrogen bonding or other non-covalent interactions to help organize the transition state, potentially influencing the stereochemical outcome of a reaction. researchgate.net While derivatives of related structures like benzothiazolones have been noted as templates for asymmetric catalysis, the direct use of aminothiophenols as organocatalysts is a less explored but promising area. mdpi.comresearchgate.net The development of chiral versions of this molecule could unlock its potential as a bifunctional organocatalyst, where the amino group acts as the catalytic site and a chiral backbone controls enantioselectivity.

Table 4: Potential Organocatalytic Modes

| Catalysis Mode | Key Intermediate | Potential Reactions |

|---|---|---|

| Enamine Catalysis | Enamine formed from the amino group and a carbonyl compound. | Asymmetric Michael additions, α-alkylations. beilstein-journals.org |

| Iminium Catalysis | Iminium ion formed from the amino group and an α,β-unsaturated carbonyl. | Asymmetric Diels-Alder reactions, conjugate additions. |

| Hydrogen Bond Catalysis | The N-H or S-H groups act as hydrogen bond donors to activate substrates. | Reactions requiring electrophile activation. |

Theoretical and Computational Investigations of 2 Amino 6 Bromobenzenethiol

Electronic Structure and Reactivity Profile Elucidation through Quantum Chemical Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. scienceopen.commdpi.com These methods allow for the calculation of various molecular descriptors that help in predicting the reactivity and stability of a compound. chemrxiv.org For molecules like 2-Amino-6-bromobenzenethiol, understanding the distribution of electrons and the energies of frontier molecular orbitals (HOMO and LUMO) is key to deciphering its chemical nature.

A computational study on the isomeric compound 2-amino-5-bromobenzenethiol (B1270659) highlights the utility of these methods. researchgate.net In that research, calculations were used to determine properties such as steric energy, charge densities, and HOMO-LUMO energy differences. researchgate.net Such calculations reveal how the different functional groups—amino (-NH₂), bromo (-Br), and thiol (-SH)—influence the electron density of the aromatic ring. The amino group typically acts as an electron-donating group, increasing the electron density on the ring, particularly at the ortho and para positions. Conversely, the bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance. The thiol group has a more complex electronic influence.

The reactivity of this compound can be predicted using global reactivity descriptors derived from HOMO and LUMO energies. chemrxiv.org These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). A small HOMO-LUMO energy gap generally signifies higher reactivity. The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich amino and thiol groups, suggesting these are primary sites for electrophilic attack, while the LUMO may be distributed across the aromatic ring, influenced by the electron-withdrawing bromine atom.

Table 1: Illustrative Calculated Electronic Properties (Note: Data below is based on general principles and findings for analogous compounds like 2-amino-5-bromobenzenethiol as direct computational studies on this compound are not widely published. researchgate.net Values are representative.)

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Relatively high, indicating susceptibility to electrophilic attack, likely at the amino or thiol groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | A lower energy suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A moderate gap suggests a balance of stability and reactivity. |

| Chemical Potential (μ) | A measure of the tendency of electrons to escape from a system. | Influences the molecule's behavior in charge-transfer reactions. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A lower value indicates higher reactivity. |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | Provides a quantitative scale for electrophilic character. |

These quantum chemical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding experimental efforts in synthesis and materials science. rsc.org

Mechanistic Pathway Analysis of Reactions Involving this compound

Theoretical analysis of reaction mechanisms provides a step-by-step understanding of how reactants are converted into products, including the identification of transient intermediates and transition states. rsc.org For this compound, with its multiple functional groups, several reaction pathways can be computationally investigated.

One important class of reactions involves the nucleophilic character of the thiol and amino groups. The thiol group, in its deprotonated thiophenolate form, is a potent nucleophile. A plausible reaction mechanism involves the nucleophilic substitution of the bromine atom in another molecule or participation in coupling reactions.

Another significant reaction pathway is the synthesis of heterocyclic compounds like phenothiazines. researchgate.netacs.org A plausible mechanism for the formation of a phenothiazine (B1677639) derivative from this compound and a suitable coupling partner (e.g., a substituted o-halonitrobenzene) can be proposed:

Nucleophilic Aromatic Substitution (SNA_r_): The thiol group of this compound acts as a nucleophile, attacking the electrophilic carbon of the coupling partner and displacing a halide. This forms a diaryl sulfide (B99878) intermediate.

Reduction: If the coupling partner contained a nitro group, it would typically be reduced to an amino group in a subsequent step.

Intramolecular Cyclization: The amino group from the original this compound and the newly formed amino group on the other ring are positioned to undergo an intramolecular cyclization, often promoted by an oxidizing agent, to form the central thiazine (B8601807) ring of the phenothiazine core.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry offers reliable methods for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds by comparing calculated spectra with experimental results. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using DFT calculations. These predictions are valuable for assigning peaks in experimental spectra. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex pattern due to the distinct electronic environments of the three ring protons. The protons of the -NH₂ and -SH groups would appear as broader signals.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Note: Shifts are estimates based on standard substituent effects and data from analogous compounds. rsc.org)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H | 6.5 - 7.5 | m | Three distinct signals for the aromatic protons. |

| -NH₂ | 4.0 - 5.5 | br s | Broad singlet, position is solvent-dependent. |

| -SH | 3.0 - 4.5 | br s | Broad singlet, position is solvent-dependent. |

| ¹³C NMR | |||

| C-Br | ~110 | s | Carbon directly attached to bromine. |

| C-S | ~115 | s | Carbon directly attached to sulfur. |

| C-N | ~148 | s | Carbon directly attached to nitrogen. |

| Ar-C | 120 - 135 | d | Other aromatic carbons. |

Infrared (IR) Spectroscopy: Calculated IR spectra can predict the vibrational frequencies of different functional groups. researchgate.net The comparison with experimental FT-IR data helps in structural confirmation. Key vibrational modes for this compound include N-H stretching, S-H stretching, and C-Br stretching.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: Frequencies are typical ranges for the specified functional groups. nist.gov)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Amino (-NH₂) |

| 2550 - 2600 | S-H stretch | Thiol (-SH) |

| 1600 - 1620 | N-H bend | Amino (-NH₂) |

| 1450 - 1580 | C=C stretch | Aromatic Ring |

| 600 - 800 | C-Br stretch | Bromo (-Br) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. neu.edu.tr The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (approx. 204 g/mol ). A key feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in two peaks of nearly equal intensity at M⁺ and M+2. savemyexams.com Fragmentation pathways can be predicted based on the stability of the resulting ions and neutral fragments. libretexts.orglibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Notes |

| 203/205 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| 124 | [M - Br]⁺ | Loss of a bromine radical. |

| 170/172 | [M - SH]⁺ | Loss of a thiol radical. |

| 187/189 | [M - NH₂]⁺ | Loss of an amino radical. |

Conformational Analysis and Investigation of Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and behavior in condensed phases.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. These include:

Hydrogen Bonding: The amino (-NH₂) and thiol (-SH) groups are both capable of acting as hydrogen bond donors and acceptors. This can lead to the formation of extensive intermolecular networks, significantly affecting properties like melting point and solubility.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar C-Br, C-S, and C-N bonds, leading to electrostatic interactions.

Theoretical methods like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts in a crystal structure, providing detailed insights into the packing arrangement and dominant interactions. rsc.org Understanding these interactions is critical for predicting crystal polymorphism and designing materials with specific physical properties.

Future Research Directions and Unexplored Avenues for 2 Amino 6 Bromobenzenethiol

Development of Highly Efficient, Sustainable, and Regioselective Synthetic Routes

The advancement of synthetic chemistry is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methodologies. For 2-Amino-6-bromobenzenethiol, future research should prioritize the creation of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

A primary goal is to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus should shift towards catalytic processes that offer high atom economy and regioselectivity. For instance, the development of novel palladium-catalyzed C-S coupling reactions could provide a more direct and efficient means of introducing the thiol group. Research into alternative catalytic systems, potentially using more abundant and less toxic metals like copper or iron, is also a critical avenue.

Furthermore, enhancing the regioselectivity of reactions is paramount. The presence of three distinct functional groups offers multiple reaction sites, and achieving selective functionalization at a desired position is a significant challenge. Future work could explore the use of advanced directing groups or tailored catalyst designs to precisely control the outcome of transformations, thereby avoiding cumbersome protection-deprotection sequences. The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would represent a major step forward in terms of efficiency and sustainability.

| Research Focus | Key Objectives | Potential Impact |

| Catalytic C-S Coupling | Develop novel palladium, copper, or iron-based catalysts for direct thiolation. | Increased efficiency, reduced waste, lower cost. |

| Regioselective Functionalization | Design directing groups and catalysts for precise site-selective reactions. | Elimination of protection-deprotection steps, streamlined synthesis. |

| Green Chemistry Approaches | Utilize eco-friendly solvents, reduce energy consumption, explore flow chemistry. | Minimized environmental footprint, safer laboratory practices. |

| One-Pot Syntheses | Combine multiple reaction steps into a single, streamlined process. | Significant improvement in overall yield and operational simplicity. |

In-depth Mechanistic Studies of Novel Transformations

A profound understanding of reaction mechanisms is the bedrock upon which new synthetic methods are built. For this compound, detailed mechanistic investigations into its various transformations can pave the way for optimizing existing protocols and discovering entirely new reactions.

Future research should employ a synergistic approach, combining advanced spectroscopic techniques with computational modeling. In-situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide real-time information about the formation of intermediates and byproducts. These experimental observations can be complemented by high-level density functional theory (DFT) calculations to map out potential energy surfaces, identify transition states, and elucidate the intricate electronic effects that govern the reactivity of the molecule.

A particularly fertile ground for investigation is the cooperative or antagonistic interplay between the amino, bromo, and thiol groups. Understanding how these functionalities influence each other's reactivity is key to unlocking novel transformations. For example, exploring the potential for intramolecular catalysis, where the amino or thiol group facilitates a reaction at another site on the ring, could lead to the discovery of unprecedented cyclization or rearrangement reactions.

Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds

The unique electronic and structural features of this compound make it an exemplary candidate for incorporation into advanced functional materials. Its rigid aromatic core, coupled with its versatile functional handles, provides a robust platform for creating materials with tailored properties.

One promising area is the development of novel conductive polymers. By polymerizing derivatives of this compound, it may be possible to create materials with interesting optoelectronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom serves as a convenient point for post-polymerization modification, allowing for the fine-tuning of the material's electronic and physical characteristics.

Another exciting frontier is the use of this scaffold in the construction of metal-organic frameworks (MOFs) and coordination polymers. The amino and thiol groups are excellent ligands for coordinating with metal ions, enabling the formation of porous, crystalline materials. These MOFs could be designed to have specific pore sizes and chemical environments, making them highly suitable for applications in gas storage, separation, and heterogeneous catalysis. The bromo substituent offers a unique opportunity for post-synthetic modification within the MOF structure, allowing for the introduction of additional functionalities.

| Material Class | Potential Application | Key Role of this compound |

| Conductive Polymers | Organic electronics (OLEDs, OPVs), sensors. | Provides a tunable, rigid monomer unit for polymer backbone. |

| Metal-Organic Frameworks (MOFs) | Gas storage, chemical separations, catalysis. | Acts as a versatile organic linker with multiple coordination sites. |

| Functional Dyes | Molecular sensing, photodynamic therapy. | Serves as a core scaffold for chromophore development. |

Exploration of its Role in Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which govern the assembly of molecules through non-covalent interactions, offer a powerful paradigm for creating complex and functional systems. The functional groups on this compound—the amino, thiol, and bromo groups—are all capable of participating in a rich variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

Future research should focus on harnessing these interactions to direct the self-assembly of this compound derivatives into well-defined, higher-order structures. By judiciously modifying the molecule, it should be possible to program the formation of supramolecular polymers, nanotubes, vesicles, or responsive gels. The directionality and strength of halogen bonding, in particular, is a rapidly emerging area that could be leveraged to create highly ordered and robust assemblies.

The self-assembly of these molecules on surfaces is another avenue with significant potential. The thiol group is well-known for its ability to form strong bonds with gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs). The amino and bromo groups would then be exposed at the monolayer-air or monolayer-liquid interface, providing a platform for further chemical modification or for directing the binding of other molecules. Such functionalized surfaces could find applications in biosensing, molecular electronics, and the study of interfacial phenomena.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.